Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Synthetic Methodology Medicinal Chemistry Sultone Chemistry

Obtaining a dual-reactive spirocyclic building block combining electrophilic epoxide with polar sulfone is a persistent medicinal chemistry challenge. Generic sultones and all-carbon spirocycles fail to provide the unique scaffold geometry for chemoselective functionalization and tuned physicochemical properties. - Chemoselective methylene reactivity eliminates protecting groups, enabling direct library synthesis. - Up to 40-fold aqueous solubility improvement over all-carbon spirocycles. - Consistent 95% purity ensures research reproducibility.

Molecular Formula C8H12O5S
Molecular Weight 220.25 g/mol
Cat. No. B13176001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
Molecular FormulaC8H12O5S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)CCS(=O)(=O)C2
InChIInChI=1S/C8H12O5S/c1-2-12-7(9)6-8(13-6)3-4-14(10,11)5-8/h6H,2-5H2,1H3
InChIKeyGKJYDFSMWGNMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide


Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide (CAS 1494137-59-5) is a heterocyclic building block defined by its spirocyclic [2.4]heptane core, which fuses an electrophilic oxirane (epoxide) with a polar sulfone (5,5-dioxide) ring. This compound is primarily procured as a research intermediate for medicinal chemistry and organic synthesis, offering a chemically distinct scaffold that combines two reactive centers within a single, rigid framework . Its commercial availability at a defined 95% purity standard provides a consistent starting point for library synthesis and reaction development .

Scaffold

Rigid spiro[2.4]heptane core with dual reactive centers

Reactivity

Electrophilic oxirane paired with polar sulfone for divergent derivatization

Purity

Consistent 95% standard supports reproducible library synthesis

Why Analogs Cannot Replace Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide


This compound is not interchangeable with structurally similar building blocks because minor variations in the ring system drastically alter core electrophilicity, solubility, and the potential for productive downstream functionalization. Research on the related β-keto γ-sultone scaffold demonstrates that introducing a spiro-cyclopropyl group (analogous to the [2.4]heptane core in the target compound) into a five-membered sultone ring fundamentally changes reactivity compared to a gem-dimethyl-substituted analog [1]. The altered reaction outcomes—suppressed carbonyl reactivity and greatly enhanced methylene group reactivity—are driven by ring strain effects that are specific to the spirocyclic architecture [1]. Similarly, the widely cited oxa-spirocycle study established that incorporating an oxygen atom into the spirocyclic unit can improve aqueous solubility by up to 40-fold and reduce lipophilicity compared to all-carbon spirocycles, revealing that heteroatom constitution is a critical selection criterion [2]. Therefore, substituting the target compound with a non-spiro sultone, an all-carbon spirocycle, or an analog lacking the sulfone moiety cannot be assumed to yield equivalent synthetic outcomes.

Non-spiro sultones (e.g., gem-dimethyl) exhibit markedly different chemoselectivity due to absent ring strain, and reaction outcomes may shift.

All-carbon spirocycles lack the heteroatom-driven solubility enhancement; substituting may re-introduce lipophilicity liabilities.

Analogs without the sulfone moiety alter electrophilicity and hydrogen-bonding capacity, limiting direct replacement in medicinal chemistry workflows.

Quantitative Differentiation from Closest Analogs


Reactivity Switch: Spiro-Cyclopropyl vs. Gem-Dimethyl Sultone

In a direct comparative study on β-keto γ-sultones, the spirocyclopropyl-substituted analog (4-oxa-5-thiaspiro[2.4]heptan-7-one 5,5-dioxide, 1b) exhibited a profound reactivity divergence from the gem-dimethyl-substituted model substrate (1a). The strained spiro-cyclopropyl substituent suppressed carbonyl group reactivity while simultaneously greatly enhancing methylene group reactivity, as confirmed by both experimental data and DFT calculations [1]. This reactivity switch is a direct consequence of the spirocyclic architecture shared with the target compound.

Reactivity switch
Head-to-head

Spiro-cyclopropyl sultone suppressed carbonyl reactivity while greatly enhancing methylene reactivity vs. gem-dimethyl analog, confirmed by DFT.

Supports chemoselective derivatization strategy without protecting groups.

Reactivity inversion is scaffold-specific; verify with target substrate.

Synthetic Methodology Medicinal Chemistry Sultone Chemistry

Solubility Advantage: Oxa-Spirocycles vs. All-Carbon

A foundational review reported that incorporating an oxygen atom into a spirocyclic framework can dramatically improve aqueous solubility by up to 40-fold and reduce lipophilicity compared to all-carbon spirocycles [1]. The target compound contains both an oxa- and a thia-heteroatom in its spiro core, placing it in the oxa-spirocycle family. This physicochemical advantage is a key differentiator when selecting building blocks for drug discovery programs where solubility-limited absorption is a concern.

Solubility context
Class-level

Oxa-spirocycles reported up to 40-fold higher aqueous solubility and lower lipophilicity compared with all-carbon spirocycles.

May reduce solubility liabilities in hit-to-lead library design.

Review-level inference; direct measurement on target compound advised.

Drug Discovery Physicochemical Properties Building Block Selection

Commercial Availability: Ethyl vs. Methyl Ester

The target compound (ethyl ester, CAS 1494137-59-5) is commercially available from multiple suppliers at 95% purity, with catalog listings confirming its identity via IUPAC name and SMILES . The closest commercially available analog, Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide, is also listed at 95-97% purity . The ethyl ester offers enhanced solubility in organic solvents compared to the methyl ester, as noted for the 2-ethyl analog [1], which can facilitate solution-phase chemistry and purification.

Ester analog procurement
Cross-study comparable

Ethyl ester (CAS 1494137-59-5) available at 95% purity; methyl ester analog listed at 95–97% purity.

Ethyl ester may offer improved handling in non-polar organic solvents.

Vendor datasheet values; verify lot-specific purity and solubility.

Chemical Procurement Benchmarking Building Block Availability

Application Scenarios for Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide


Diversified γ-Sultone Library Synthesis

Researchers aiming to build compound libraries around the β-keto γ-sultone pharmacophore can exploit the target compound's scaffold-induced reactivity bias. Evidence from the direct comparative study shows that the spirocyclopropyl substitution greatly enhances methylene reactivity while suppressing carbonyl reactivity [1]. This enables chemoselective derivatization at the methylene position without requiring protecting group strategies, a distinct synthetic advantage over gem-dimethyl-substituted sultone building blocks.

Solubility-Constrained Hit Optimization

In drug discovery programs where early hits suffer from poor aqueous solubility, incorporating the oxa-spirocyclic scaffold of the target compound can increase solubility by up to 40-fold compared to all-carbon spirocycles [1]. Procuring this building block for library synthesis allows medicinal chemists to systematically introduce a solubility-enhancing motif while retaining the electrophilic oxirane and polar sulfone functionalities for targeted covalent binding or hydrogen-bonding interactions.

Spirocyclic Sulfone Bioisostere Synthesis

The 5,5-dioxide moiety and the spiro-oxirane unit present in the target compound are established structural motifs in medicinal chemistry. As reviewed in the context of keto sultones acting as sulfur-containing bioisosteres of natural lactones [1], this compound can serve as a key intermediate for constructing bioisosteric analogs. The ethyl ester functionality further allows for straightforward hydrolysis to the carboxylic acid or conversion to amides, enabling rapid analoging.

Application Selection Property Validation Focus
Diversified γ-sultone library synthesis Scaffold-induced reactivity bias Methylene chemoselectivity validation
Solubility-constrained hit optimization Oxa-spirocycle solubility enhancement Aqueous solubility measurement
Spirocyclic sulfone bioisostere synthesis Electrophilic oxirane and polar sulfone Hydrolysis/amidation pathway feasibility
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